Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride
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Overview
Description
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride typically involves multiple steps. One common method starts with 2-methylthiazole-5-carboxylic acid as the initial raw material. The process includes esterification, bromination, single reduction, double Boc amination, and Boc removal in sequence . The overall yield is around 48.3%, and the purity exceeds 97%.
Industrial Production Methods
In industrial settings, the synthesis of this compound may be scaled up using similar reaction sequences but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other thiazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, an aminomethyl group, and an acetate moiety. The following sections delve into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C7H11ClN2O2S
- Molecular Weight : 222.69 g/mol
- CAS Number : 2060032-93-9
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which is known to confer various pharmacological properties to compounds containing this structure.
Mechanisms of Biological Activity
This compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : Thiazole derivatives are recognized for their ability to inhibit enzymes involved in inflammatory pathways. This compound has been shown to interfere with specific enzymes that play critical roles in inflammatory responses, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Similar thiazole derivatives have demonstrated antimicrobial activities against various pathogens. The presence of the aminomethyl group may enhance the compound's ability to disrupt microbial cell functions .
- Antitumor Activity : Research indicates that thiazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of tumor cells, suggesting a potential role in cancer therapy .
Enzyme Inhibition Studies
A study focusing on the enzyme inhibition properties of thiazole derivatives revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes involved in the inflammatory process. The IC50 values indicated significant potency compared to standard anti-inflammatory drugs .
Antimicrobial Efficacy
In vitro studies reported that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as a novel antimicrobial agent .
Antitumor Activity
In cellular assays, this compound demonstrated cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The compound's effectiveness was assessed using the MTT assay, revealing IC50 values that suggest it could be as effective as conventional chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features | Unique Aspects |
---|---|---|---|
This compound | C7H11ClN2O2S | Contains aminomethyl and acetate groups | Significant enzyme inhibition |
4-(2-amino-1,3-thiazol-4-yl)phenol | C9H8N2OS | Phenolic group instead of acetate | Different reactivity profile |
(2-Amino-thiazol-4-yl)-acetic acid methyl ester | C6H9ClN2O2S | Lacks hydrochloride form | Variations in solubility |
Properties
Molecular Formula |
C7H11ClN2O2S |
---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-11-7(10)2-5-4-12-6(3-8)9-5;/h4H,2-3,8H2,1H3;1H |
InChI Key |
RBQUUSQFOQKCGM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)CN.Cl |
Origin of Product |
United States |
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